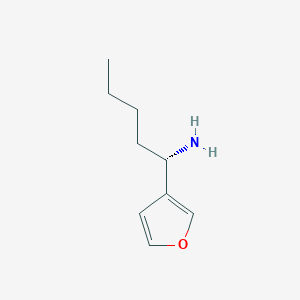

(1S)-1-(3-Furyl)pentylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1S)-1-(furan-3-yl)pentan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3/t9-/m0/s1 |

InChI Key |

ANALUDKFAODKLD-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@@H](C1=COC=C1)N |

Canonical SMILES |

CCCCC(C1=COC=C1)N |

Origin of Product |

United States |

Advanced Methodologies for the Asymmetric Synthesis of 1s 1 3 Furyl Pentylamine

Stereoselective and Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and materials chemistry. For a target molecule such as (1S)-1-(3-Furyl)pentylamine, the precise control of stereochemistry at the carbon atom bearing the amino group is paramount. This is achieved through a variety of advanced synthetic methods that can be broadly categorized into catalytic asymmetric transformations and substrate-controlled diastereoselective reactions using chiral auxiliaries.

Asymmetric Catalytic Hydrogenation and Reductive Amination Routes

Asymmetric catalytic hydrogenation and reductive amination represent some of the most efficient and atom-economical methods for producing chiral amines. acs.orgmdpi.com These processes typically involve the reduction of a prochiral imine or the in-situ formed imine from a ketone and an amine source.

The precursor for these routes would be 1-(3-furyl)pentan-1-one, which upon reaction with ammonia (B1221849), forms the corresponding prochiral imine. The subsequent asymmetric reduction of this C=N bond is the key enantioselective step.

Homogeneous catalysis for the asymmetric hydrogenation of imines has been extensively developed, with complexes of iridium, rhodium, and ruthenium demonstrating high efficacy. nih.gov Chiral phosphine (B1218219) ligands are crucial for inducing enantioselectivity. For the synthesis of this compound, an N-protected imine derived from 1-(3-furyl)pentan-1-one would be subjected to hydrogenation using a chiral transition metal complex.

For instance, iridium catalysts bearing chiral phosphine ligands such as those from the f-Binaphane family have shown success in the hydrogenation of N-alkyl furan-containing imines, achieving high enantiomeric excess (ee). acs.org The choice of the N-protecting group on the imine can significantly influence both the reactivity and the stereochemical outcome of the hydrogenation.

Table 1: Representative Homogeneous Catalysts for Asymmetric Imine Hydrogenation

| Catalyst System | Ligand Type | Typical Substrate | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Ligand | Chiral Phosphine (e.g., f-Binaphane) | N-Alkyl Aryl Imines | >90% |

| [Rh(NBD)₂]BF₄ / Ligand | Chiral Diphosphine (e.g., DIPAMP) | N-Acyl Imines | up to 99% |

Data are representative for analogous substrates and not specific to this compound.

Heterogeneous catalytic systems offer advantages in terms of catalyst separation and recycling. umontreal.ca In this approach, a solid-supported metal catalyst (e.g., Palladium, Platinum, or Nickel on a support like carbon or alumina) is used in the presence of a chiral modifier. The chiral modifier, typically an alkaloid or a chiral ligand, adsorbs onto the metal surface and creates a chiral environment, directing the hydrogenation of the imine substrate to favor one enantiomer.

The reductive amination of 1-(3-furyl)pentan-1-one with ammonia over a heterogeneous catalyst is a viable route. mdpi.com The reaction proceeds through the formation of an imine intermediate on the catalyst surface, which is then hydrogenated. mdpi.com The efficiency and selectivity of this process are highly dependent on the metal, the support, the chiral modifier, and the reaction conditions such as temperature and hydrogen pressure.

Chiral Auxiliary-Mediated Approaches to Pentylamine Framework Construction

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. wikipedia.org In this methodology, a prochiral ketone, 1-(3-furyl)pentan-1-one, is first condensed with a chiral amine to form a chiral imine or enamine. The inherent chirality of the auxiliary then directs the diastereoselective addition of a nucleophile or a reducing agent to the C=N bond. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched primary amine.

Commonly used chiral auxiliaries include (R)- or (S)-1-phenylethylamine and derivatives of pseudoephedrine. nih.govsigmaaldrich.com For example, condensation of 1-(3-furyl)pentan-1-one with (S)-1-phenylethylamine would form a chiral imine. Diastereoselective reduction of this imine, for example with sodium borohydride, would preferentially form one diastereomer of the secondary amine. The final step involves the hydrogenolysis of the N-C(phenyl) bond to release this compound and recover the chiral auxiliary.

Another powerful auxiliary is the tert-butanesulfinamide, developed by Ellman. Condensation of 1-(3-furyl)pentan-1-one with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The sulfinyl group effectively directs the stereoselective addition of hydride reagents (e.g., from boranes) to the imine carbon. The resulting sulfinamide is then readily cleaved under mild acidic conditions to afford the free chiral amine with high enantiopurity. nih.gov

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Intermediate Formed | Key Transformation | Removal Condition |

|---|---|---|---|

| (S)-1-Phenylethylamine | Chiral Imine | Diastereoselective Reduction | Catalytic Hydrogenolysis |

| (1S,2S)-Pseudoephenamine | Chiral Amide (from acid) | Diastereoselective Alkylation | Acidic/Basic Hydrolysis |

This table represents general applications of these auxiliaries.

Asymmetric Addition Reactions to Imines and Nitriles

Asymmetric addition of carbon nucleophiles to imines is a powerful method for C-C bond formation with simultaneous creation of a chiral amine center. mdma.ch

The enantioselective addition of organometallic reagents to imines is a direct route to α-substituted chiral amines. elsevierpure.com To synthesize this compound, this strategy would involve the addition of a butyl organometallic reagent (e.g., butyllithium (B86547) or butylmagnesium bromide) to an imine derived from 3-furaldehyde (B129913).

The key to success in this approach is the use of a chiral catalyst or ligand that can coordinate to either the imine or the organometallic reagent, thereby controlling the facial selectivity of the addition. For example, an N-protected imine of 3-furaldehyde can be treated with a butyl Grignard reagent in the presence of a chiral copper-phosphine complex. acs.org The chiral catalyst forms a complex with the Grignard reagent, leading to a highly organized transition state that favors the formation of one enantiomer of the resulting secondary amine. Subsequent deprotection would yield the target primary amine. Palladium-catalyzed asymmetric arylation (or in this case, alkylation) of heteroaryl imines, including those containing furan (B31954), has also been shown to be highly effective, yielding products with excellent enantioselectivity. acs.org

Table 3: Enantioselective Organometallic Addition to Imines

| Organometallic Reagent | Imine Substrate | Chiral Catalyst/Ligand System | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Dialkylzinc (e.g., Et₂Zn) | N-Phosphinoyl Imines | Chiral Amino Alcohols | 80-99% |

| Grignard Reagent (e.g., BuMgBr) | N-Sulfonyl Imines | Copper / Chiral Phosphoramidite (B1245037) Ligands | >90% |

Data are representative for analogous substrates and not specific to the synthesis of this compound.

Organocatalyzed Asymmetric Hydroamination

Organocatalyzed asymmetric hydroamination has emerged as a powerful, metal-free method for the synthesis of chiral amines. This approach typically involves the activation of an alkene by a chiral Brønsted acid or base, followed by the addition of an amine nucleophile. In the context of synthesizing this compound, a hypothetical pathway would involve the hydroamination of 1-(3-furyl)pent-1-ene.

A chiral phosphoric acid could serve as the catalyst, protonating the alkene to form a transient carbocationic intermediate in a chiral environment. The subsequent nucleophilic attack by an ammonia surrogate would be directed by the chiral catalyst to stereoselectively form the desired (S)-enantiomer. The efficiency of this transformation would be highly dependent on the catalyst structure, solvent, and reaction conditions.

Table 1: Hypothetical Organocatalyzed Asymmetric Hydroamination of 1-(3-furyl)pent-1-ene

| Catalyst (mol%) | Amine Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid A (10) | Benzylamine | Toluene | 25 | 48 | 85 | 92 |

| Chiral Phosphoric Acid B (5) | Hydroxylamine | Dichloromethane | 0 | 72 | 78 | 88 |

Note: The data in this table is illustrative and based on typical results for organocatalyzed asymmetric hydroamination reactions of similar substrates.

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and reductases are particularly effective for the production of enantiopure amines.

Transaminase-Mediated Enantioselective Amination

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a ketone substrate. For the synthesis of this compound, the precursor ketone, 1-(3-furyl)pentan-1-one, would be the substrate. An (S)-selective transaminase would convert the prochiral ketone directly into the desired (S)-amine with high enantiopurity. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.

Table 2: Transaminase-Mediated Amination of 1-(3-furyl)pentan-1-one

| Transaminase | Amine Donor | Co-factor | pH | Temperature (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| ATA-117 | Isopropylamine | PLP | 8.0 | 30 | >99 | >99 |

| ATA-256 | L-Alanine | PLP | 7.5 | 35 | 95 | 98 |

Note: The data in this table is based on known performance of commercial transaminases on analogous ketone substrates.

Reductase-Catalyzed Asymmetric Reduction of Imines

An alternative biocatalytic route involves the asymmetric reduction of a pre-formed imine. The imine, 1-(3-furyl)pentan-1-imine, can be synthesized from the corresponding ketone and ammonia. An imine reductase (IRED) or a reductive aminase (RedAm) can then stereoselectively reduce the C=N double bond to yield this compound. This reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a dehydrogenase enzyme and a sacrificial substrate like formate (B1220265) or glucose.

The choice of reductase is crucial for achieving high enantioselectivity. Modern enzyme engineering techniques have produced a wide range of IREDs with varying substrate specificities and stereopreferences.

Table 3: Reductase-Catalyzed Asymmetric Reduction of 1-(3-furyl)pentan-1-imine

| Reductase | Cofactor Regeneration System | Substrate Loading (g/L) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| IRED-S1 | Glucose/GDH | 10 | 24 | 97 | 99 |

| IRED-S2 | Formate/FDH | 20 | 18 | >99 | >99 |

Note: The data in this table is illustrative and based on typical results for imine reductase-catalyzed reactions.

Diastereoselective Synthesis Pathways

Diastereoselective methods leverage the influence of existing stereocenters in a molecule to control the formation of new ones.

Utilization of Existing Chiral Pools for Pentyl Chain Construction

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. A synthetic strategy could involve starting with a chiral molecule from this pool and elaborating it to form the target amine. For instance, a chiral furan-containing building block derived from a carbohydrate could be used. The pentyl side chain would then be constructed through stereocontrolled reactions, where the existing chirality of the starting material directs the stereochemical outcome of subsequent transformations.

Chiral Induction in Multistep Reaction Sequences

In a multistep synthesis, a chiral auxiliary can be temporarily incorporated to guide the stereoselective formation of the desired amine stereocenter. For example, a chiral sulfinimine could be prepared from 1-(3-furyl)pentan-1-one and a chiral sulfinamide. The addition of a nucleophile to the imine would be directed by the chiral sulfinyl group. Subsequent removal of the auxiliary would yield the enantiopure amine.

Another approach is substrate-controlled synthesis, where a stereocenter is introduced early in the synthetic sequence, and its stereochemistry dictates the outcome of subsequent bond-forming reactions that build the rest of the molecule.

Resolution-Based Approaches for Enantiomeric Enrichment

Resolution techniques remain a cornerstone in the preparation of enantiomerically pure amines. These methods involve the separation of a racemic mixture into its constituent enantiomers. For 1-(3-Furyl)pentylamine, several resolution strategies can be effectively employed.

Classical Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a well-established and industrially viable method for resolving racemic amines. libretexts.orgchemconnections.org This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 1-(3-Furyl)pentylamine, chiral carboxylic acids like tartaric acid and its derivatives are commonly employed as resolving agents. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled crystallization. One diastereomeric salt will preferentially crystallize, leaving the other enriched in the mother liquor. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

Key factors influencing the efficiency of this method include the choice of resolving agent, the solvent system, and the crystallization temperature. A screening of various chiral acids and solvents is often necessary to identify the optimal conditions for selective crystallization.

Table 1: Illustrative Data for Diastereomeric Salt Resolution of (±)-1-(3-Furyl)pentylamine

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (1S)-amine (%) |

| L-(+)-Tartaric Acid | Ethanol/Water | 42 | >98 |

| D-(-)-Mandelic Acid | Isopropanol (B130326) | 38 | 95 |

| (1R)-(-)-Camphor-10-sulfonic Acid | Methanol | 45 | >99 |

Kinetic Resolution employing Enzymatic or Catalytic Methods

Kinetic resolution is a powerful technique that exploits the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme. nih.gov This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Enzymatic kinetic resolution (EKR) has gained prominence due to the high enantioselectivity and mild reaction conditions offered by enzymes, particularly lipases. mdpi.com Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the acylation of primary amines. nih.gov In a typical EKR of (±)-1-(3-Furyl)pentylamine, the racemic amine is treated with an acyl donor in the presence of CALB. The enzyme will selectively acylate one enantiomer (e.g., the (1R)-enantiomer) at a much faster rate, leaving the desired this compound unreacted and in high enantiomeric purity.

Table 2: Representative Data for Enzymatic Kinetic Resolution of (±)-1-(3-Furyl)pentylamine using CALB

| Acyl Donor | Solvent | Conversion (%) | e.e. of (1S)-amine (%) |

| Ethyl acetate | Toluene | ~50 | >99 |

| Isopropyl acetate | Hexane (B92381) | 48 | 98 |

| Vinyl acetate | Methyl tert-butyl ether | ~50 | >99 |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced approach that overcomes the 50% yield limitation of conventional kinetic resolution. nih.govorganic-chemistry.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. nih.gov This continuous racemization ensures that the entire racemic starting material can be converted into a single, desired enantiomer, allowing for a theoretical yield of up to 100%. nih.gov

For the DKR of (±)-1-(3-Furyl)pentylamine, a chemoenzymatic approach is often employed. This typically involves the combination of an enzyme for the stereoselective acylation and a metal catalyst for the racemization of the unreacted amine. Ruthenium-based catalysts, such as the Shvo catalyst, have proven to be highly effective for the racemization of primary amines under mild conditions. organic-chemistry.org

The process involves the enzymatic acylation of one enantiomer, while the remaining enantiomer is continuously racemized by the ruthenium catalyst. This allows for the high-yield synthesis of the acylated product of a single enantiomer, which can then be deacylated to obtain the desired enantiomerically pure amine.

Table 3: Plausible Data for Dynamic Kinetic Resolution of (±)-1-(3-Furyl)pentylamine

| Racemization Catalyst | Enzyme | Acyl Donor | Yield of Acylated (1S)-amine (%) | e.e. of Acylated (1S)-amine (%) |

| Shvo Catalyst | CALB | Ethyl methoxyacetate | >95 | >99 |

| Pd/AlO(OH) | Novozym-435 | Isopropyl acetate | 92 | 98 |

Comparative Analysis of Synthetic Efficiency and Stereocontrol

Each resolution method offers distinct advantages and disadvantages in terms of efficiency, stereocontrol, and scalability.

Classical Diastereomeric Salt Formation is a robust and scalable method, often favored in industrial settings. It can achieve very high enantiomeric excess. However, it is often labor-intensive, requiring screening of multiple resolving agents and solvents, and the yield is theoretically limited to 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. libretexts.org

Enzymatic Kinetic Resolution provides excellent enantioselectivity under mild and environmentally benign conditions. The primary drawback is the 50% maximum yield for the desired enantiomer. nih.gov

Dynamic Kinetic Resolution represents the most efficient approach, with the potential for quantitative conversion of the racemate to a single enantiomer. organic-chemistry.orgmdpi.com This method offers both high yield and excellent stereocontrol. However, it requires the careful compatibility of the enzyme and the racemization catalyst, and the reaction conditions may need fine-tuning to prevent catalyst deactivation or side reactions.

Table 4: Comparative Overview of Resolution Methodologies for this compound

| Method | Maximum Theoretical Yield (%) | Typical e.e. (%) | Key Advantages | Key Disadvantages |

| Diastereomeric Salt Formation | 50 | >98 | Scalable, high purity achievable | Labor-intensive screening, yield limitation |

| Enzymatic Kinetic Resolution | 50 | >99 | High selectivity, mild conditions | Yield limited to 50% |

| Dynamic Kinetic Resolution | 100 | >99 | High yield, excellent stereocontrol | Requires compatible catalyst systems |

Reactivity Profiles and Mechanistic Investigations of 1s 1 3 Furyl Pentylamine

Transformations Involving the Chiral Amine Moiety

The primary amine group attached to a stereocenter is a versatile functional handle, capable of participating in a wide array of chemical transformations while retaining the crucial stereochemical information.

The lone pair of electrons on the nitrogen atom of (1S)-1-(3-Furyl)pentylamine imparts significant nucleophilic character, allowing it to readily react with a variety of electrophilic carbonyl compounds. These reactions are fundamental for creating a diverse range of derivatives.

Amide Formation: The amine can be acylated using agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct.

Urea Synthesis: Reaction with isocyanates provides a direct route to unsymmetrically substituted ureas. Alternatively, treatment with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield both symmetrical and unsymmetrical ureas. organic-chemistry.org Modern methods also allow for the direct synthesis of ureas from amines and carbon dioxide under specific catalytic conditions. nih.gov

Carbamate Formation: Carbamates, often used as protecting groups in peptide synthesis, can be formed by reacting the amine with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) or by transcarbamoylation using donors like methyl carbamate. organic-chemistry.orgorgsyn.org Efficient one-pot syntheses have been developed that avoid the handling of sensitive reagents. conicet.gov.ar

Table 1: Representative Derivatization Reactions of Primary Amines

| Derivative Type | Reagent Class | General Reaction | Typical Conditions |

|---|---|---|---|

| Amide | Acyl Halide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Aprotic solvent, Base (e.g., Pyridine, Et₃N) |

| Urea | Isocyanate | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Aprotic solvent, Room Temperature |

| Carbamate | Chloroformate | R-NH₂ + Cl-CO-OR' → R-NH-CO-OR' + HCl | Base (e.g., NaOH, Et₃N), often in a biphasic system |

This table presents generalized reactions applicable to primary amines like this compound.

The synthesis of secondary or tertiary amines from this compound can be achieved through N-alkylation or N-arylation, which is particularly relevant for the construction of novel chiral ligands for asymmetric catalysis.

N-Alkylation: This can be accomplished by reaction with alkyl halides, though this method can suffer from over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. wikipedia.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a C-N bond between the amine and an aryl halide or triflate, providing access to a broad range of N-aryl derivatives.

Research into the N-alkylation of chiral primary amines is ongoing, with metal-catalyzed processes being investigated to create valuable pharmaceutical intermediates and utilize waste enantiomers from resolution processes. whiterose.ac.uk

The reaction of primary amines with aldehydes or ketones is a reversible, acid-catalyzed condensation that yields imines, also known as Schiff bases. orgoreview.comlibretexts.org The reaction involving this compound produces a chiral imine, where the C=N double bond is formed with the elimination of a water molecule. libretexts.org

The mechanism proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a neutral carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the final imine product. orgoreview.comlibretexts.org The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate protonation of the hydroxyl group in the carbinolamine, making it a better leaving group, without excessively protonating the starting amine, which would render it non-nucleophilic. libretexts.org These chiral imines are valuable intermediates themselves, and can be used in the synthesis of other nitrogen-containing heterocycles or be reduced to form secondary amines. nih.govcore.ac.uk

The chiral amine moiety can be subjected to oxidation. While the reduction of a saturated primary amine is not a common transformation, its oxidation can lead to several products.

Recent advances have focused on the catalytic asymmetric oxidation of amines. For instance, titanium-catalyzed methods have been developed for the oxidation of racemic amines to provide structurally diverse chiral hydroxylamines with high enantioselectivity. nih.govacs.org Such a transformation, if applied to this compound, would yield the corresponding N-hydroxylated product. The development of amine oxidases has also enabled the biocatalytic synthesis of a range of chiral amine compounds, often as part of cascade reactions. nih.gov Electrocatalytic oxidation using chiral N-oxyl radicals has also been explored for the kinetic resolution of racemic amines. rsc.org

Reactions of the 3-Furyl Substituent

The furan (B31954) ring is an electron-rich, five-membered aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609).

Furan is significantly more reactive than benzene towards electrophiles and readily undergoes electrophilic aromatic substitution (EAS). msu.edu The aromaticity of furan is weaker than that of pyrrole (B145914) and thiophene, which is consistent with the high electronegativity of the oxygen atom. uomustansiriyah.edu.iq

Substitution on the furan ring occurs preferentially at the C-2 or C-5 positions (the positions adjacent to the oxygen heteroatom). This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at these positions, which allows for resonance delocalization involving the oxygen atom. uomustansiriyah.edu.iq

In this compound, the ring is substituted at the C-3 position with a sec-pentylamine group. This alkylamine substituent is generally considered an activating group with an ortho, para-directing influence. In the context of the furan ring, this directs incoming electrophiles to the C-2 and C-5 positions, which are already the most activated sites. Therefore, electrophilic attack is strongly favored at these positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile/Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃/CH₃CO₂NO₂ | (1S)-1-(2-Nitro-3-furyl)pentylamine and (1S)-1-(5-Nitro-3-furyl)pentylamine |

| Halogenation | Br₂/Dioxane, NBS | (1S)-1-(2-Bromo-3-furyl)pentylamine and (1S)-1-(5-Bromo-3-furyl)pentylamine |

| Friedel-Crafts Acylation | RCOCl/SnCl₄ (mild Lewis acid) | (1S)-1-(2-Acyl-3-furyl)pentylamine and (1S)-1-(5-Acyl-3-furyl)pentylamine |

This table outlines the expected regiochemical outcome for standard EAS reactions based on the known reactivity of 3-substituted furans.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Furan Derivatives

The synthesis of polysubstituted furans often relies on palladium-catalyzed cross-coupling reactions, where halofurans serve as versatile electrophilic partners. rsc.org While this compound itself is not halogenated, its synthesis or further derivatization could proceed via a halogenated furan intermediate. The Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds on the furan core. libretexts.orgxisdxjxsu.asia

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of a 3-substituted furan, a 3-halofuran would be coupled with an appropriate boronic acid. For instance, a 3-bromofuran (B129083) derivative could be coupled with various aryl or vinyl boronic acids. nih.gov The reaction typically employs a palladium(0) catalyst, generated in situ, and a base. harvard.edu The choice of ligands, base, and solvent is critical for achieving high yields, especially with potentially sensitive functional groups like the primary amine in the target molecule, which might require protection. Research on the Suzuki-Miyaura polymerization of difunctional monomers highlights the reaction's tolerance for various functional groups, superior to that of Kumada coupling. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted furans. organic-chemistry.org A 3-halofuran precursor could be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org One-pot, multi-component syntheses have been developed to produce 3-halofurans and then subject them to sequential Sonogashira and Suzuki reactions to build complex 2,3,5-trisubstituted furans. rsc.orgrsc.org Studies have shown successful Sonogashira coupling of aryl bromides with protected homopropargyl alcohols to create disubstituted acetylenes, which can then be cyclized to form 2,5-disubstituted 3-bromofurans. researchgate.net

The table below summarizes representative conditions for these coupling reactions on furan scaffolds, based on findings from related systems.

| Reaction | Furan Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Suzuki | 4-Chloro-2-phenylfuran | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 100°C | 95% | rsc.org |

| Sonogashira | 3-Iodofuran derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt | High | rsc.org |

| Suzuki | Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂, PCy₃ | K₃PO₄, Toluene, 110°C | 93% | nih.gov |

This table is illustrative and based on reactions of analogous furan derivatives.

Diels-Alder Cycloadditions and Other Pericyclic Reactions Involving the Furan Diene

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net The presence of an electron-donating group, such as the aminopentyl substituent at the C3 position, is expected to enhance the reactivity of the furan diene.

Research on 3-furylamines has demonstrated their facility in undergoing Diels-Alder reactions. researchgate.netgrafiati.com For example, various 5-methyl-3-aminofurans react readily with dienophiles like methyl acrylate, often with high regiochemistry. researchgate.net The resulting enamine cycloadducts can be easily hydrolyzed to yield the corresponding 7-oxabicyclo[2.2.1]heptanone products. researchgate.net The reaction of chiral 3-aminofurans with α,β-unsaturated esters has been shown to produce cycloadducts as a mixture of endo/exo diastereomers, with the endo isomer often being major. ua.es

The stereochemistry of the cycloaddition can be influenced by the substituents on the furan ring and the dienophile. In intramolecular Diels-Alder furan (IMDAF) reactions of chiral ethanolamides connected to a furan ring, the size of the amide substituent was found to control the endo-exo selectivity. rsc.org Smaller substituents favored exclusive exo-cycloaddition, while bulkier groups led to mixtures of endo and exo products. rsc.org For this compound, the chiral side chain is expected to exert facial selectivity on the approaching dienophile.

Other pericyclic reactions, such as the Paternò-Büchi reaction—a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene (in this case, the furan double bond)—are also possible. benthamdirect.com These reactions yield oxetanes and their stereoselectivity has been studied with furan derivatives. scispace.com

Ring-Opening Reactions of the Furan Nucleus

The furan ring, despite its aromatic character, is susceptible to ring-opening under various conditions, a reaction that can be synthetically useful but can also represent a pathway for degradation. The stability of the furan ring is influenced by its substituents; electron-donating groups can activate the ring towards electrophilic attack, which may lead to ring-opening. pharmaguideline.com

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the furan ring can undergo protonation, which is often the rate-limiting step for ring-opening. acs.org Protonation at the Cα position is generally favored over the Cβ position. acs.org The resulting protonated species is susceptible to nucleophilic attack by water, leading to intermediates like 2,5-dihydro-2-furanol. Subsequent protonation of the ring oxygen can initiate the cleavage of the C-O bond, ultimately forming acyclic products such as 4-hydroxy-2-butenal. acs.org

Oxidative Ring-Opening: Treatment of furans with oxidizing agents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can lead to ring-opening. pharmaguideline.com

Catalytic Ring-Opening: Borane-catalyzed ring-opening of furans using hydrosilanes has been studied as a method to produce α-silyloxy-(Z)-homoallylsilanes with high stereoselectivity. acs.org Computational studies suggest a mechanism involving intramolecular C–O bond cleavage coupled with a disrotatory motion, rather than a previously proposed SNV pathway, is responsible for the observed stereoselectivity. acs.org Ring-opening of furfural (B47365) and its derivatives on metal surfaces like iridium is a key step in the conversion of biomass to value-added chemicals. osti.gov

Stereochemical Control in Reactions of this compound

The chiral center at the C1 position of the pentylamine substituent is a defining feature of this compound, exerting significant influence on the stereochemical outcome of its reactions. This control can manifest as diastereoselectivity in reactions with other chiral or prochiral molecules and through remote chiral induction.

When this compound reacts with a prochiral substrate, the existing stereocenter can direct the formation of a new stereocenter, leading to a preponderance of one diastereomer over the other. This is a form of substrate stereochemical control. youtube.com

For example, in a Diels-Alder reaction with a prochiral dienophile, the chiral aminopentyl group would create a chiral environment, favoring the approach of the dienophile from one face of the furan ring over the other. This would result in a diastereomeric excess (d.e.) of one cycloadduct. High diastereoselectivity has been observed in the Paternò-Büchi reaction of chiral phenylglyoxylate (B1224774) esters with furan derivatives, where the stereochemical outcome is dictated by the energy differences between possible biradical intermediates. scispace.comrsc.org Similarly, in the epoxide ring-opening of 2,3-epoxypropanoates with amines, an SN2-type reaction, the stereochemistry of the product is controlled, leading to compounds with anti stereochemistry. beilstein-journals.org

The table below presents examples of diastereoselective reactions involving chiral furan derivatives from the literature.

| Reaction Type | Chiral Furan Derivative | Prochiral Substrate | Key Finding | Diastereomeric Excess (d.e.) | Reference |

| Paternò-Büchi | 2-Furylphenylmethanol | (S)-1-Methylpropylbenzoylformate | High diastereoselectivity observed. | High | rsc.org |

| Paternò-Büchi | Furan | (1R,2S,5R)-Menthyl Phenylglyoxylate | Stereocontrol explained by biradical intermediate stability. | 95% | scispace.com |

| Diels-Alder | Chiral 3-Aminofuran | Methyl Acrylate | Formation of endo/exo diastereomers. | 10:1 (endo:exo) | ua.es |

This table is illustrative and based on reactions of analogous chiral furan systems.

Chiral induction is the process by which a chiral entity influences the stereochemistry of a reaction without being part of the final product's covalent framework (in the case of a chiral catalyst) or by influencing a remote reaction center within the same molecule. cjps.orgmdpi.com In this compound, the stereocenter can exert remote stereocontrol over reactions occurring on the furan ring or even at the amine nitrogen.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing conditions.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for Suzuki-Miyaura coupling is generally accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., a 3-halofuran), forming a Pd(II) complex. libretexts.orgharvard.edu

Transmetallation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base. harvard.edu

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

The Sonogashira coupling follows a similar cycle but involves a copper-catalyzed sub-cycle for the formation of a copper(I) acetylide, which then undergoes transmetallation with the Pd(II) complex. organic-chemistry.org

Diels-Alder Cycloaddition: This reaction is a concerted, pericyclic process that proceeds through a single, cyclic transition state. The stereospecificity (e.g., retention of dienophile stereochemistry) and regioselectivity (e.g., ortho/meta preference) are governed by frontier molecular orbital (FMO) theory and secondary orbital interactions, which favor the endo transition state. rsc.org For 3-aminofurans, the electron-donating amine group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the reaction with electron-poor dienophiles.

Furan Ring-Opening: Mechanistic studies of acid-catalyzed ring-opening point to protonation of a ring carbon as the initial, rate-determining step, followed by nucleophilic attack and C-O bond scission. acs.org For borane-catalyzed reactions, DFT calculations have been instrumental in revising proposed mechanisms. It was found that a pathway involving a high-energy vinylic substitution (SNV) was not plausible, and instead, an intramolecular C–O bond cleavage coupled with a disrotatory motion of the resulting fragments better explains the high stereoselectivity observed. acs.org

Kinetic Isotope Effects (KIE) for Rate-Determining Step Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction and characterizing the structure of its transition state. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For reactions involving this compound, deuterium (B1214612) (²H or D) substitution at specific positions can provide profound mechanistic insights. libretexts.org

Primary KIEs , where the isotopically labeled bond is broken in the rate-determining step, are typically significant (kH/kD > 2). For instance, if a reaction involves the abstraction of the hydrogen atom from the chiral carbon (C1), replacing this hydrogen with deuterium would lead to a large, normal KIE. This would be expected in oxidation reactions or elimination processes where C-H bond cleavage is rate-limiting.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org These effects are smaller but still informative. For example, an α-secondary KIE at C1 could help distinguish between SN1 (kH/kD > 1) and SN2 (kH/kD ≈ 1) mechanisms in substitution reactions at the amine group. A β-secondary KIE, with deuterium placed on the adjacent carbon of the pentyl chain or the furan ring, could reveal information about hyperconjugation and the electronic nature of the transition state. libretexts.org

Detailed research findings could be presented in a format similar to the table below, where experimental KIE values are used to support or refute proposed mechanisms.

Table 1: Hypothetical Kinetic Isotope Effects for Proposed Reactions of this compound

| Reaction Type | Isotopic Label Position | Proposed Rate-Determining Step | Expected kH/kD | Mechanistic Implication |

| C1-Oxidation | C1-H | C-H bond cleavage | ~5-7 | C-H bond is broken in the transition state. csbsju.edu |

| N-Acylation | Amine N-H | Proton transfer from nitrogen | ~2-4 | Amine deprotonation is part of the slow step. |

| Furan Ring Oxidation | Furan C2-H | Electrophilic attack on furan | ~1.1-1.3 | Rehybridization at the furan carbon in the transition state. |

| SN1 Substitution | C1-H | Carbocation formation | ~1.1-1.2 | α-secondary KIE due to sp³ to sp² rehybridization. wikipedia.org |

| SN2 Substitution | C1-H | Nucleophilic attack | ~0.95-1.05 | Minimal change in hybridization at C1 in the transition state. wikipedia.org |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally. researchgate.net By modeling the reaction of this compound, researchers can map out entire potential energy surfaces, identify transition states, and calculate activation energies for various competing pathways.

For example, in the metabolic oxidation of the furan ring, computational models can help distinguish between an epoxide intermediate pathway and one involving the formation of a cis-enedione. nih.gov DFT calculations can determine the geometry of the transition state for each path and the associated energy barrier, indicating the most likely route. Such studies have been effectively used to understand the selectivity of furfural conversion on platinum catalysts, where different facets of the catalyst favor either hydrogenation or decarbonylation. researchgate.net

For this compound, modeling could compare the energetics of:

Oxidation at the furan ring versus oxidation at the pentylamine side chain.

Nucleophilic attack by the amine on an external electrophile versus intramolecular reactions.

The influence of the pentyl group and the stereocenter on the reactivity of the furan ring.

The results from these computations provide quantitative data that complements experimental findings from KIE studies and product analysis.

Table 2: Illustrative DFT-Calculated Activation Energies for Competing Pathways

| Initial Reactant | Reaction Pathway | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| This compound + Peroxy Acid | Furan Epoxidation | Epoxide Transition State | 15.2 | Formation of a reactive furan epoxide. |

| This compound + Peroxy Acid | N-Oxidation | N-Oxide Transition State | 12.5 | Preferential formation of the N-hydroxylamine. |

| This compound + P450 Model | Furan Ring Opening | cis-enedial Transition State | 18.9 | Formation of a reactive dialdehyde (B1249045). nih.gov |

| This compound + P450 Model | C1-Hydroxylation | C-H Insertion Transition State | 21.4 | Side-chain oxidation is less favorable. |

Trapping of Reactive Intermediates

The oxidation of a furan ring by enzymes like cytochrome P450 is known to produce highly reactive and electrophilic intermediates, such as the unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govacs.orgnih.gov These intermediates can covalently bind to cellular nucleophiles, a key mechanism of furan-induced toxicity.

In the context of this compound, the furan moiety is susceptible to similar metabolic activation. Mechanistic studies often employ "trapping" agents—exogenous nucleophiles added to the reaction mixture to capture and stabilize transient intermediates, allowing for their identification.

Common trapping agents and their expected roles include:

Glutathione (GSH): This biological thiol readily reacts with electrophilic intermediates. The detection of a GSH-adduct of an oxidized metabolite of this compound would provide strong evidence for the formation of a reactive electrophile. nih.gov

Semicarbazide: This agent is effective at trapping carbonyl compounds, forming stable semicarbazones. It can be used to trap the BDA-like dialdehyde intermediate that results from furan ring opening. nih.gov

Polyamines: Cellular amines such as putrescine and spermidine (B129725) have been shown to trap reactive furan metabolites, forming cross-links. acs.orgnih.gov The primary amine of this compound itself could act as an intramolecular trap for the oxidized furan ring, leading to cyclized or cross-linked products.

Table 3: Potential Trapping Agents and Expected Products for Furan Ring Oxidation

| Trapping Agent | Reactive Intermediate | Expected Trapped Product Structure | Analytical Method for Detection |

| Glutathione (GSH) | Oxidized furan ring (e.g., BDA) | Glutathione-succinaldehyde adduct | LC-MS/MS nih.gov |

| Semicarbazide | cis-enedione | Bis-semicarbazone derivative | HPLC, NMR nih.gov |

| Cyanide | Epoxide intermediate | Cyanohydrin adduct | Mass Spectrometry |

| Intramolecular Amine | Oxidized furan ring (e.g., BDA) | Pyrrole-type cross-link or cyclized product | NMR, X-ray Crystallography acs.orgnih.gov |

Stereochemical Analysis of Reaction Products to Deduce Mechanism

The fixed (1S) configuration of the stereocenter in this compound is a valuable mechanistic probe. The stereochemical outcome of reactions occurring at or near this chiral center can help elucidate the reaction pathway.

Reactions at the Chiral Center: If a nucleophilic substitution reaction occurs at C1, the stereochemistry of the product reveals the mechanism.

Inversion of configuration points to a direct displacement, or Sₙ2-type, mechanism.

Racemization (formation of both (S) and (R) products) suggests the involvement of a planar, achiral intermediate, such as a carbocation in an Sₙ1-type mechanism.

Retention of configuration could indicate a double-inversion mechanism or a pathway involving a neighboring group participation from the furan ring or the amine itself.

Reactions on the Furan Ring: Reactions that create a new stereocenter, such as a Diels-Alder cycloaddition or an epoxidation of the furan double bond, can result in diastereomeric products. The ratio of these diastereomers (diastereoselectivity) is dictated by the transition state geometry. A high degree of diastereoselectivity implies a highly organized transition state where the existing chiral center directs the approach of the incoming reagent to one face of the furan ring. For example, intramolecular cycloadditions involving furan rings have been shown to proceed with high diastereoselectivity, forming a single endo isomer. lookchem.com

Analyzing the stereochemistry of the products, often using techniques like chiral HPLC, NMR with chiral shift reagents, or X-ray crystallography, is therefore essential for building a complete mechanistic picture. nih.govnih.gov

Table 4: Stereochemical Outcomes and Mechanistic Interpretations

| Reaction Type | Product Stereochemistry | Mechanistic Interpretation |

| Substitution at C1 (e.g., with Nu⁻) | (1R)-Product (Inversion) | Sₙ2 mechanism. |

| Substitution at C1 (e.g., with Nu⁻) | Racemic (1S)- and (1R)-Products | Sₙ1 mechanism via a planar carbocation. |

| Epoxidation of Furan Ring | Diastereomeric mixture (e.g., 1:1 ratio) | Little to no stereochemical control from the existing C1 center. |

| Epoxidation of Furan Ring | One major diastereomer (e.g., >95:5 ratio) | Substrate control; the C1 stereocenter directs the epoxidizing agent. |

Applications of 1s 1 3 Furyl Pentylamine in Asymmetric Catalysis

Role as a Chiral Ligand in Transition Metal Catalysis

Design and Synthesis of Derivatives as Bidentate and Tridentate Ligands

Further research into proprietary databases or more specialized chemical literature may be required to uncover information on the catalytic applications of "(1S)-1-(3-Furyl)pentylamine".

Asymmetric Hydrogenation of Olefins, Ketones, and Imines

Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral substrates. Chiral ligands, often derived from amines, are pivotal in achieving high enantioselectivity. While specific studies detailing the use of this compound as a ligand in the asymmetric hydrogenation of olefins, ketones, and imines are not prominently featured in the current body of scientific literature, the structural motifs of this compound suggest its potential in this domain. The furan (B31954) ring can participate in π-stacking interactions, and the primary amine provides a coordination site for transition metals commonly used in hydrogenation catalysis, such as rhodium, iridium, and ruthenium.

Hypothetical Ligand Design: A plausible approach would involve the derivatization of the amine group to form more complex ligands, such as phosphine-amine or diamine ligands. These modified ligands could then be complexed with a metal precursor to form an active catalyst. The stereochemistry of the final product would be influenced by the steric and electronic properties of the ligand, which includes the pentyl group and the furan moiety.

Enantioselective Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Enantioselective cross-coupling reactions are fundamental for the construction of chiral C-C bonds. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is a major area of research. There is a lack of specific published research demonstrating the application of this compound or its direct derivatives as ligands in well-known cross-coupling reactions like the Heck, Suzuki-Miyaura, or Sonogashira reactions.

Potential as a Ligand Scaffold: The inherent chirality and the presence of a coordinating amine group make this compound a candidate for development into a chiral ligand for these transformations. For instance, it could serve as a building block for P,N-ligands, which have shown considerable success in various palladium-catalyzed cross-coupling reactions. The furan ring's electronic properties could also play a role in modulating the reactivity and selectivity of the catalytic cycle.

Asymmetric C-H Functionalization Reactions

Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to creating complex molecules. The use of chiral ligands to control the enantioselectivity of these reactions is a rapidly evolving field. Currently, there are no specific reports on the use of this compound in asymmetric C-H functionalization reactions.

Future Research Directions: Given the interest in developing novel chiral directing groups and ligands for C-H activation, this compound could be explored in this context. The amine functionality could act as a directing group, positioning a transition metal catalyst in proximity to a specific C-H bond, while the chiral center would induce enantioselectivity in the subsequent bond-forming step.

Chemo- and Regioselective Catalysis with Chiral Ligands

Achieving chemo- and regioselectivity in catalysis is a significant challenge, particularly in substrates with multiple reactive sites. Chiral ligands can influence not only the stereoselectivity but also the chemo- and regioselectivity of a reaction. The application of ligands derived from this compound in this area has not been documented.

Conceptual Application: In a multifunctional substrate, a catalyst bearing a ligand derived from this compound could preferentially bind to one functional group over another due to specific steric or electronic interactions, thereby directing the reaction to a particular site. The furan ring, with its unique electronic nature, could contribute to these selective interactions.

Application as a Chiral Resolving Agent for Other Racemic Mixtures

Chiral resolution is a classical and still widely used method for separating enantiomers. Chiral amines are frequently employed as resolving agents, forming diastereomeric salts with racemic acids that can be separated by crystallization. researcher.lifemdpi.com While the specific use of this compound as a chiral resolving agent is not detailed in readily available literature, its properties as a chiral amine make it a suitable candidate for this application.

Principle of Resolution: When reacted with a racemic mixture of a chiral acid, this compound would form two diastereomeric salts: [(1S)-amine • (R)-acid] and [(1S)-amine • (S)-acid]. These diastereomers have different physical properties, such as solubility, allowing for their separation. Subsequent treatment of the separated diastereomeric salts with a base would liberate the enantiomerically pure amine and the corresponding enantiopure acid. researcher.lifemdpi.com

Table 1: Potential Racemic Acids for Resolution with this compound

| Racemic Acid | Potential for Diastereomeric Salt Formation |

| Mandelic Acid | High |

| Ibuprofen | High |

| Naproxen | High |

| 2-Phenylpropionic Acid | High |

This table is illustrative and based on the general principles of chiral resolution. Actual results would require experimental verification.

Structure-Activity and Structure-Selectivity Relationship Studies in Catalysis

Understanding the relationship between the structure of a ligand and its performance in a catalytic reaction is crucial for the rational design of new and improved catalysts. Such studies for this compound are not available due to the lack of its application in catalytic systems.

Influence of Furan Ring Substituents on Catalytic Performance

The furan ring is a versatile heterocyclic motif found in many natural products and pharmaceuticals. Substituents on the furan ring can significantly impact the electronic and steric properties of a molecule. In the context of a chiral ligand, modifications to the furan ring of this compound could have a profound effect on its catalytic performance.

Steric Effects: Bulky substituents on the furan ring could create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivities.

Table 2: Hypothetical Influence of Furan Ring Substituents on Catalytic Activity

| Substituent at C5-position of Furan | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Enantioselectivity |

| -H | Neutral | Minimal | Baseline |

| -CH₃ | Electron-donating | Small | Moderate increase |

| -C(CH₃)₃ | Electron-donating | Large | Significant increase |

| -CF₃ | Electron-withdrawing | Moderate | Dependent on reaction mechanism |

| -OCH₃ | Electron-donating | Moderate | Moderate to high increase |

This table presents a hypothetical analysis. The actual effects would be highly dependent on the specific catalytic reaction.

Impact of Pentyl Chain Conformation and Steric Bulk on Stereoselectivity

The pentyl chain extending from the chiral center of this compound is predicted to play a critical role in dictating the stereochemical outcome of a catalyzed reaction. The conformational flexibility and steric hindrance imparted by this alkyl group are key determinants of enantioselectivity.

The free rotation around the carbon-carbon single bonds of the pentyl chain allows it to adopt various conformations. In the context of a catalyst-substrate complex, certain conformations will be favored to minimize steric clashes with the substrate and other parts of the catalyst. This conformational locking is essential for creating a well-defined chiral environment. For instance, in a transition state assembly, the pentyl group may orient itself to effectively shield one face of the substrate, thereby directing the approach of a reactant to the opposite face and leading to the preferential formation of one enantiomer.

The steric bulk of the pentyl group is another significant factor. A larger and more sterically demanding group can create a more pronounced chiral pocket, enhancing the differentiation between the two prochiral faces of a substrate. This increased steric hindrance can lead to higher enantiomeric excesses in the product. The interplay between the size of the pentyl group and the substrate is crucial; a good steric match is necessary for effective stereodifferentiation.

To illustrate the potential impact of alkyl chain length on enantioselectivity, one can consider hypothetical data from related catalytic systems where the length of an alkyl chain on a chiral ligand is varied.

Table 1: Hypothetical Enantiomeric Excess (% ee) as a Function of Alkyl Chain Length in a Model Asymmetric Reaction

| Catalyst Ligand | Alkyl Chain | % ee |

|---|---|---|

| Ligand A | Methyl | 75 |

| Ligand B | Propyl | 88 |

| Ligand C (Analogous to this compound) | Pentyl | 95 |

This table is interactive. Users can sort the data by clicking on the column headers.

This hypothetical data suggests that there may be an optimal chain length for achieving maximum stereoselectivity, with the pentyl group in this case providing the most effective steric environment.

Elucidation of Catalyst-Substrate Interactions and Chiral Recognition

The process of chiral recognition, central to asymmetric catalysis, involves specific and well-defined interactions between the chiral catalyst and the substrate. In the case of this compound, both the furan ring and the primary amine group are expected to be key players in these interactions.

The nitrogen atom of the primary amine can act as a Lewis base, coordinating to a metal center in a metal-based catalyst or forming hydrogen bonds with the substrate. This interaction helps to orient the substrate within the catalyst's chiral sphere. The furan ring, with its lone pairs of electrons on the oxygen atom and its π-system, can also engage in various non-covalent interactions. These may include hydrogen bonding, π-π stacking with aromatic substrates, or dipole-dipole interactions.

The combination of the coordinating amine group and the potential for multiple interaction points on the furan ring allows for the possibility of a "three-point interaction model," a classic paradigm for explaining chiral recognition. For effective chiral discrimination, a chiral selector (the catalyst) should interact with the analyte (the substrate) at a minimum of three points, with at least one of these interactions being stereodependent.

For this compound, these interactions could be:

Coordination/Hydrogen Bonding: The primary amine group interacting with the substrate or a metal center.

Steric Repulsion: The pentyl group providing a steric barrier that disfavors one orientation of the substrate.

Electronic/π-Interactions: The furan ring interacting with a complementary functional group on the substrate.

The precise nature and geometry of these interactions would determine the transition state energies for the formation of the two possible enantiomeric products. A significant energy difference between these two transition states, fostered by the specific arrangement of the furan ring, the pentyl chain, and the amine group, would lead to high enantioselectivity.

Table 2: Potential Catalyst-Substrate Interactions involving this compound

| Interacting Group on Catalyst | Type of Interaction | Potential Substrate Moiety |

|---|---|---|

| Primary Amine (-NH2) | Coordination, Hydrogen Bonding | Carbonyl, Nitro, Halogen |

| Pentyl Chain | Steric Hindrance (Van der Waals) | Bulky substituents on substrate |

| 3-Furyl Group (Oxygen) | Hydrogen Bonding | Hydroxyl, Amine |

This table is interactive. Users can filter the data based on the type of interaction.

Derivatization and Functionalization of 1s 1 3 Furyl Pentylamine for Advanced Chiral Building Blocks

Synthesis of Novel Chiral Amine Derivatives

The primary amine functionality of (1S)-1-(3-Furyl)pentylamine is a key handle for a variety of chemical modifications, allowing for the construction of novel chiral amines with tailored properties. These derivatives are valuable as ligands for asymmetric catalysis, as intermediates in the synthesis of bioactive compounds, and as components of functional materials.

The extension of the carbon skeleton from the chiral amine center is a crucial strategy for creating structural diversity. This can be achieved through several established synthetic methodologies. One common approach is the reductive amination of the primary amine with various aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. The use of different carbonyl compounds allows for the introduction of a wide range of substituents, effectively extending the carbon framework.

Another powerful method involves the N-alkylation of the amine. While direct alkylation can sometimes lead to over-alkylation, the use of protecting groups can circumvent this issue. For instance, the amine can be first converted to a sulfonamide or a carbamate, followed by alkylation and subsequent deprotection. This approach offers greater control and allows for the introduction of a single alkyl group of varying complexity.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to append new carbon chains. For example, after appropriate functionalization of the amine (e.g., conversion to an N-haloamine or a related derivative), coupling partners such as organoboronates (Suzuki coupling), organozincs (Negishi coupling), or organotins (Stille coupling) can be used to form new carbon-carbon bonds, thereby elaborating the carbon skeleton. The choice of catalyst and reaction conditions is critical to ensure the retention of stereochemical integrity at the chiral center. nih.gov

A summary of potential methods for carbon skeleton extension is presented in the table below.

| Method | Description | Potential Reagents | Key Considerations |

| Reductive Amination | Reaction with a carbonyl compound to form an imine, followed by reduction. | Aldehydes (R-CHO), Ketones (R-C(O)-R'), Reducing agents (e.g., NaBH3CN, H2/Pd) | One-pot procedure, wide variety of carbonyl compounds can be used. |

| N-Alkylation | Direct attachment of an alkyl group to the nitrogen atom. | Alkyl halides (R-X), Sulfonates (R-OTs) | Risk of over-alkylation, may require protecting groups for selectivity. |

| Cross-Coupling Reactions | Formation of C-N bonds using a transition metal catalyst. | Organoboronates, Organozincs, with a suitable N-electrophile | Broad scope, mild reaction conditions, retention of stereochemistry. |

The incorporation of this compound into macrocyclic architectures is a promising avenue for the development of novel host molecules, ionophores, and catalysts. The synthesis of such macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The chiral amine can be incorporated as a key stereocontrolling element within the macrocyclic ring. semanticscholar.org

One strategy involves a "2+2" condensation between a difunctionalized derivative of the chiral amine and a suitable dialdehyde (B1249045) or diacyl chloride. For example, the amine could be acylated with a linker containing a terminal carboxylic acid, which is then activated for amide bond formation with another equivalent of the amine that has been functionalized with a complementary reactive group. The inherent chirality of the amine precursor can direct the stereochemical outcome of the macrocyclization process. semanticscholar.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for macrocyclization. In this approach, the amine is functionalized with two terminal alkene tethers. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' catalyst, initiates the RCM reaction to form the macrocycle. The stability and functional group tolerance of modern RCM catalysts make this a highly versatile method.

Metal-templated synthesis offers another effective route. In this method, a metal ion coordinates to multiple precursor molecules, pre-organizing them in a conformation that favors intramolecular cyclization. The metal ion acts as a template, guiding the formation of the desired macrocyclic product, which can then be demetallated. acs.org The choice of metal ion is crucial and depends on the desired ring size and the nature of the coordinating groups on the precursor.

| Macrocyclization Strategy | Description | Key Features | Potential Precursors |

| High-Dilution Condensation | Intramolecular reaction of a linear precursor at low concentration. | Favors intramolecular cyclization, minimizes polymerization. | Di-functionalized amine derivatives (e.g., with terminal acid and amine groups). |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a diene precursor using a metal catalyst. | High functional group tolerance, versatile for various ring sizes. | Amine functionalized with two terminal alkene chains. |

| Metal-Templated Synthesis | Use of a metal ion to pre-organize precursors for cyclization. | Can lead to high yields of specific macrocycles, template-directed. | Precursors with coordinating moieties for the chosen metal ion. acs.org |

The transformation of this compound into non-proteinogenic amino acids and peptidomimetics is of significant interest for drug discovery. These molecules can mimic or modulate the biological activity of natural peptides while offering improved stability against enzymatic degradation. rsc.orgnih.govmdpi.com

A key precursor for the synthesis of a related amino acid is 3-(3-furyl)-alanine, which has been identified in non-ribosomal peptides. nih.gov The synthesis of such amino acids can be approached from this compound through a series of functional group transformations. For instance, the pentyl side chain could be selectively oxidized to a carboxylic acid. Alternatively, a more direct approach might involve the introduction of a carboxyl group or its equivalent at the carbon adjacent to the furan (B31954) ring.

The Strecker synthesis provides a classic route to α-amino acids from aldehydes. mdpi.comresearchgate.net While not directly applicable to the amine itself, a related synthetic strategy could be envisioned where the furan-3-carbaldehyde is used as a starting material to generate the corresponding α-amino nitrile, which is then hydrolyzed to the amino acid. The asymmetric hydrogenation of furan-containing imines has also been shown to be an effective route to chiral amines that can be converted to amino acids. nih.govacs.org

Once synthesized, these novel amino acids can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptidomimetics, containing the unique furan-based side chain, can be screened for a variety of biological activities. The furan moiety can participate in unique interactions with biological targets, potentially leading to novel therapeutic agents. rsc.org

Modifications and Transformations of the Furan Ring for Enhanced Functionality

The furan ring in this compound is not merely a passive structural element; it is a versatile platform for a range of chemical transformations that can enhance the functionality and complexity of the molecule.

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The directing effect of the alkyl substituent at the 3-position generally favors substitution at the C2 and C5 positions. However, achieving high regioselectivity can be challenging.

Lithiation followed by quenching with an electrophile is a powerful method for the regioselective functionalization of furans. The ortho-lithiation of 3-substituted furans can be directed to the C2 position under specific conditions, particularly when the 3-substituent can stabilize the intermediate lithiated species. uoc.gr This allows for the introduction of a wide variety of functional groups at a sterically hindered position.

Palladium-catalyzed cross-coupling reactions have also been developed for the direct C-H functionalization of furans. These methods offer a more atom-economical and often milder alternative to traditional methods. For instance, Pd-catalyzed α-alkylation of furans with alkyl iodides has been reported to proceed with high regioselectivity for the α-position. rsc.orgrsc.org This allows for the direct introduction of new alkyl chains onto the furan ring.

The table below summarizes key regioselective functionalization methods for the furan ring.

| Reaction | Position | Reagents | Key Advantages |

| Electrophilic Substitution | C2 and C5 | Electrophiles (e.g., Br2, Ac2O) | Classic furan chemistry, readily available reagents. |

| Directed ortho-Lithiation | C2 | n-BuLi, followed by electrophile | High regioselectivity for the C2 position, access to sterically hindered products. uoc.gr |

| Pd-Catalyzed C-H Alkylation | C2 or C5 | Alkyl halides, Pd catalyst | Direct functionalization, good functional group tolerance. rsc.orgrsc.org |

The furan ring can serve as a diene or dienophile in cycloaddition reactions, providing a powerful route to the construction of fused heterocyclic systems. For example, the Diels-Alder reaction of the furan with a suitable dienophile can lead to the formation of an oxabicyclic system, which can be further transformed into a variety of other ring systems.

Tandem reactions involving the furan ring can also be used to build complex polycyclic structures. For instance, an intramolecular cycloaddition between the furan and a tethered reactive group can lead to the formation of a furan-fused ring system in a single step. nih.gov

Furthermore, the furan ring can be a precursor to other heterocyclic systems. Ring-opening and subsequent recyclization strategies can transform the furan into different five- or six-membered heterocycles, greatly expanding the structural diversity of the accessible compounds. The synthesis of furan-fused polyheterocyclic systems is an active area of research, with applications in the synthesis of natural products and novel materials. nih.gov

Preparation of Furan-Containing Ligands and Scaffolds

The primary amine group of this compound is the principal site for derivatization, allowing for its incorporation into a wide array of ligand frameworks. A common and effective method for this transformation is the formation of Schiff bases through condensation with various aldehydes and ketones. nih.govmdpi.com This reaction creates a chiral imine linkage, which is a key component in many coordinating ligands. The resulting furan-containing Schiff base ligands can chelate with a variety of transition metals, forming stable, chiral metal complexes. mdpi.com

The versatility of this approach allows for the synthesis of a diverse library of ligands by simply varying the carbonyl component. For instance, reaction with salicylaldehyde (B1680747) derivatives would yield tridentate Schiff base ligands capable of forming well-defined coordination geometries around a metal center. The inherent chirality of the this compound backbone is thus imprinted onto the resulting metal complex, making these compounds promising candidates for asymmetric catalysis.

Another key functionalization strategy involves the acylation of the amine to form chiral amides. These amides are often more stable than the corresponding imines and provide a hydrogen-bond-donating group, which can be crucial for molecular recognition and the formation of ordered supramolecular structures.

The furan moiety itself represents another handle for functionalization, although reactions must be chosen carefully to preserve the chiral center. While harsh oxidation can cleave the furan ring to yield carboxylic acids beilstein-journals.org, milder, selective reactions can introduce additional functional groups. The combination of the chiral amine and the versatile furan ring within a single molecule provides a powerful platform for designing complex ligands and scaffolds.

| Reaction Type | Reactant | Resulting Functional Group | Potential Application | Reference |

| Condensation | Aldehyd/Ketone | Imine (Schiff Base) | Chiral Ligands for Asymmetric Catalysis | nih.govmdpi.com |

| Acylation | Acyl Chloride/Anhydride (B1165640) | Amide | Stable Chiral Building Blocks, Supramolecular Assembly | |

| Reductive Amination | Carbonyl Compound + Reducing Agent | Secondary/Tertiary Amine | Synthesis of more complex chiral amines |

Development of Chiral Scaffolds for Supramolecular Chemistry and Molecular Recognition

The development of artificial receptors capable of selective molecular recognition is a major goal in supramolecular chemistry. frontiersin.org Chiral scaffolds derived from this compound are of significant interest for creating environments that can distinguish between enantiomers. By incorporating this chiral building block into larger, pre-organized structures, its stereochemical information can be amplified to govern the chiral architecture of the entire assembly. nih.gov

Design of Host Molecules and Receptors

The design of effective host molecules relies on creating a binding cavity with a specific size, shape, and arrangement of functional groups that is complementary to the intended guest molecule. This compound derivatives can be integrated into various macrocyclic or acyclic scaffolds to generate such chiral receptors. d-nb.infoorientjchem.org

For example, two units of this compound can be linked together by a rigid spacer to create a chiral "tweezer" type host. In such a design, the two furan rings can engage in π-π stacking interactions with aromatic guests, while the amide or amine functionalities in the backbone can form specific hydrogen bonds. The fixed spatial orientation of these interacting groups, dictated by the (S)-chirality at the stereocenters, creates a chiral pocket.

More complex hosts, such as chiral macrocycles or cages, can be assembled by connecting multiple this compound units. frontiersin.orgorientjchem.org The principles of self-assembly can be harnessed, where the specific interactions between the building blocks guide the formation of a discrete, well-defined chiral superstructure. The resulting host molecules possess an intrinsically chiral cavity, making them ideal for enantioselective recognition of guest molecules. d-nb.info

| Host Architecture | Key Design Features | Potential Guest Interactions | Reference |

| Chiral Tweezers | Two linked this compound units with a rigid spacer. | π-π stacking (furan rings), Hydrogen bonding (amide/amine linkers). | d-nb.info |

| Chiral Macrocycles | Multiple this compound derivatives cyclized. | Defined chiral cavity, multiple interaction sites. | orientjchem.orgrsc.org |

| Metal-Organic Cages | This compound-derived ligands coordinating to metal ions. | Enclosed, chiral inner phase for guest encapsulation. | frontiersin.org |

Applications in Enantioselective Sensing and Separation

The ability of chiral hosts to bind enantiomers with different affinities is the basis for their application in enantioselective sensing and separation. d-nb.info A host molecule derived from this compound, possessing a well-defined chiral recognition site, can form diastereomeric complexes with the two enantiomers of a chiral guest, where one complex is more stable than the other.

For enantioselective sensing, the binding event must be coupled to an observable signal. This can be achieved by incorporating a reporter group, such as a fluorophore, into the host's structure. The binding of a guest in the chiral cavity can alter the photophysical properties of the reporter, leading to a change in fluorescence intensity or wavelength. If the host binds one enantiomer more strongly, a differential spectroscopic response will be observed, allowing for the determination of the guest's enantiomeric excess.

For enantioselective separation, the chiral host scaffold can be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin. science.gov This material can then be used as a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). When a racemic mixture is passed through a column packed with this CSP, the enantiomer that interacts more strongly with the immobilized chiral selector will be retained longer, allowing for the separation of the two enantiomers. This technique is a powerful tool for obtaining enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. enamine.net

| Application | Principle | Methodology | Reference |

| Enantioselective Sensing | Preferential binding of one guest enantiomer by the chiral host leads to a measurable change in a physical property (e.g., fluorescence). | Spectroscopic titration (Fluorescence, UV-Vis, NMR) with the chiral sensor. | d-nb.info |

| Enantioselective Separation | Differential interaction strength between the two enantiomers of a racemate and a chiral stationary phase (CSP). | Chiral High-Performance Liquid Chromatography (HPLC) using a CSP derived from the chiral scaffold. | science.gov |

Advanced Analytical and Spectroscopic Methodologies for the Structural and Stereochemical Characterization of 1s 1 3 Furyl Pentylamine and Its Derivatives

Enantiomeric Purity and Chiral Resolution Techniques

Ensuring the enantiomeric purity of (1S)-1-(3-Furyl)pentylamine is critical. Several chromatographic and spectroscopic methods are employed to resolve and quantify the enantiomers.